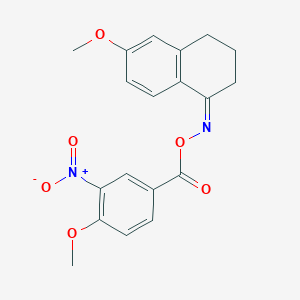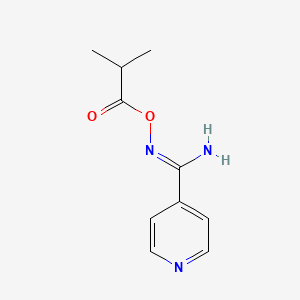![molecular formula C16H15N3O4S B3900188 2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide
Descripción general
Descripción
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide, also known as ANOATE, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANOATE is a thioester derivative of acetamide and has a molecular formula of C18H16N2O4S.
Aplicaciones Científicas De Investigación
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in learning and memory. This compound has been shown to increase the amplitude and frequency of NMDA receptor-mediated currents, which can lead to enhanced synaptic plasticity and improved learning and memory.
Mecanismo De Acción
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide involves its interaction with the NMDA receptor. This compound binds to the glycine site on the NMDA receptor and enhances the binding of glycine to the receptor. This results in an increase in the activity of the NMDA receptor and the subsequent enhancement of synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been found to enhance long-term potentiation (LTP), which is a process that is involved in the formation of new memories. This compound has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. This compound is a highly specific and potent enhancer of the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in learning and memory. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to study the long-term effects of this compound on synaptic plasticity and learning and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.
Conclusion
In conclusion, this compound is a thioester derivative of acetamide that has potential applications in scientific research, particularly in the field of neuroscience. This compound enhances the activity of the NMDA receptor, which can lead to improved synaptic plasticity and learning and memory. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on its potential therapeutic applications and its long-term effects on synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15(17-12-5-2-1-3-6-12)10-24-11-16(21)18-13-7-4-8-14(9-13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRWSQAIWVGUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3900106.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[4-(diethylamino)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3900114.png)
![2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B3900130.png)
![1-[(acetylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900136.png)



![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B3900157.png)
![4-methoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900160.png)
![4-butoxy-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900172.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)
